N,N-Bis(cyanoethyl)aniline
Overview
Description
N,N-Bis(cyanoethyl)aniline is an organic compound with the molecular formula C12H13N3. It is characterized by the presence of two cyanoethyl groups attached to an aniline molecule. This compound appears as a yellow to brown crystalline solid and is known for its faint odor. It has a molecular weight of 199.252 g/mol and a density of 1.105 g/cm³ .
Mechanism of Action
Target of Action
N,N-Bis(cyanoethyl)aniline, also known as N,N-Dicyanoethylaniline, is an organic compound that is often used as a catalyst or intermediate in organic synthesis . The primary targets of this compound are the reactants in the chemical reactions it catalyzes.
Mode of Action
The compound interacts with its targets by facilitating chemical reactions. As a catalyst, it speeds up the reaction rate without being consumed in the process. The exact mode of action can vary depending on the specific reaction it is involved in
Biochemical Pathways
This compound is involved in various biochemical pathways due to its role as a catalyst or intermediate in organic synthesis . The affected pathways and their downstream effects can vary widely depending on the specific reactions it is involved in.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a catalyst, it could facilitate a wide range of chemical transformations, leading to various potential outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(cyanoethyl)aniline typically involves the reaction of aniline with acrylonitrile. This reaction is catalyzed by various agents such as hydrochloric acid and zinc chloride. The process involves the following steps:
Condensation Reaction: Aniline reacts with acrylonitrile in the presence of a catalyst to form N-cyanoethylaniline.
Addition Reaction: The N-cyanoethylaniline further reacts with acrylonitrile to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of binary catalysts, such as a combination of phosphorus oxychloride and inorganic acids, enhances the reaction selectivity and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(cyanoethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Condensation Reactions: Catalysts such as zinc chloride and hydrochloric acid are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives .
Scientific Research Applications
N,N-Bis(cyanoethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
N-Cyanoethylaniline: Similar in structure but with only one cyanoethyl group.
N,N-Diethyl aniline: Contains ethyl groups instead of cyanoethyl groups.
Uniqueness: N,N-Bis(cyanoethyl)aniline is unique due to the presence of two cyanoethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-[N-(2-cyanoethyl)anilino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHSAUVIFTVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061774 | |
Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-66-4 | |
Record name | 3,3′-(Phenylimino)bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1555-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(cyanoethyl)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(phenylimino)bispropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N,N-Dicyanoethylaniline in the discussed research?
A1: N,N-Dicyanoethylaniline is primarily discussed as a byproduct in the synthesis of N-cyanoethylaniline. Researchers are exploring ways to improve the synthesis of N-cyanoethylaniline by reducing the formation of this compound. []
Q2: How is N,N-Dicyanoethylaniline formed during the synthesis of N-cyanoethylaniline?
A2: N,N-Dicyanoethylaniline forms through a second addition reaction of acrylonitrile to the desired product, N-cyanoethylaniline. This reaction is promoted by the presence of aluminum chloride (AlCl3). [, ]
Q3: Are there specific conditions that favor the formation of N,N-Dicyanoethylaniline over N-cyanoethylaniline?
A3: Yes, research indicates that higher concentrations of the catalyst (AlCl3) and higher reaction temperatures favor the formation of N,N-Dicyanoethylaniline. For example, using 60 mol% AlCl3 at 80-84°C for 16 hours yields over 90% N,N-Dicyanoethylaniline. []
Q4: How is the presence of N,N-Dicyanoethylaniline quantified in the reaction mixture?
A4: Researchers utilize capillary gas chromatography to analyze the reaction mixture and determine the relative amounts of N-cyanoethylaniline and N,N-Dicyanoethylaniline present. []
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